molecular formula C13H19NO4 B1272007 (2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid CAS No. 959581-98-7

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid

Cat. No. B1272007
M. Wt: 253.29 g/mol
InChI Key: DMBBSZBBZZUEMF-ZJUUUORDSA-N
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Description

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid, or t-Boc-Pyrrolidine-2-carboxylic acid (t-Boc-Pyr-2-COOH) for short, is a versatile organic compound with a wide range of applications in the field of synthetic organic chemistry. It is a common building block for the synthesis of a variety of complex organic molecules, and has been used in the synthesis of biologically active compounds such as peptides, peptidomimetics, and peptidomimetic libraries. It has also been used in the synthesis of drug molecules and other bioactive compounds.

Scientific Research Applications

Structural Analysis and Conformation

  • The compound exhibits interesting structural properties, such as the adoption of an envelope conformation in the pyrrolidine ring. This aspect is crucial in crystallography and material science, contributing to the understanding of molecular interactions and stability (Jing Yuan et al., 2010).

Synthesis and Design of Influenza Neuraminidase Inhibitors

  • This compound serves as a core structure in the synthesis of potent inhibitors of influenza neuraminidase, a key target in antiviral drug development. Its utility in creating analogues with significant inhibitory action against influenza virus demonstrates its potential in pharmaceutical research (G. T. Wang et al., 2001).

Conformation and Hydrogen Bonding in Molecular Structures

  • The orientation of the carbamate and amide in this compound showcases the significance of hydrogen bonding and dipole interactions, which are pivotal in designing molecules with desired properties for various scientific applications (P. Baillargeon et al., 2014).

Role in the Synthesis of Antilipidemic Agents

  • The compound is used in synthesizing enantiomers of novel antilipidemic agents. Its role in obtaining optically active carboxylic acids, which are crucial in lowering plasma triglyceride and cholesterol, highlights its importance in medicinal chemistry (T. Ohno et al., 1999).

Asymmetric Catalysis

  • It is instrumental in asymmetric catalysis, aiding in the production of chiral compounds. This application is significant in the synthesis of various bioactive molecules and pharmaceuticals (Dai Terakado et al., 2006).

Synthesis of Glutamic Acid Analogues

  • The compound is involved in the synthesis of glutamic acid analogues, which are essential in biochemical research and drug development (B. P. Hart et al., 1999).

Synthesis of Novel Antibacterial Compounds

  • It serves as a starting material for synthesizing new compounds with antibacterial properties. This application is crucial in the ongoing fight against microbial resistance and the development of new antibiotics (Amit A. Pund et al., 2020).

Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives

  • The compound plays a role in the asymmetric synthesis of piperidinedicarboxylic acid derivatives, which are valuable in the development of novel pharmaceuticals and research in organic chemistry (C. Xue et al., 2002).

properties

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-ynylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-5-6-9-7-10(11(15)16)14(8-9)12(17)18-13(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,15,16)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBBSZBBZZUEMF-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376073
Record name Boc-(R)-4-(2-propynyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid

CAS RN

959581-98-7
Record name Boc-(R)-4-(2-propynyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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